N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining furan, pyrazine, and benzo[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazine Intermediate: Starting with a furan derivative, such as furan-2-carboxylic acid, which undergoes nitration and subsequent reduction to form 2-aminofuran. This intermediate is then reacted with a suitable aldehyde to form the pyrazine ring.
Coupling with Benzo[b]thiophene: The pyrazine intermediate is then coupled with benzo[b]thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The benzo[b]thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include modulation of signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
- N-(pyrazin-2-yl)benzo[b]thiophene-2-carboxamide
- N-(furan-2-yl)benzo[b]thiophene-2-carboxamide
- N-(3-(furan-2-yl)pyrazin-2-yl)thiophene-2-carboxamide
Uniqueness: N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of furan, pyrazine, and benzo[b]thiophene rings in a single molecule, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(16-10-12-4-1-2-6-15(12)24-16)21-11-13-17(20-8-7-19-13)14-5-3-9-23-14/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJAQOSORNGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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